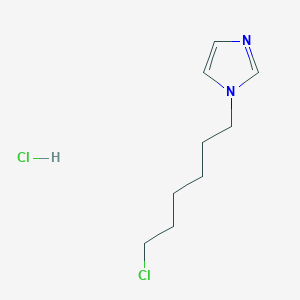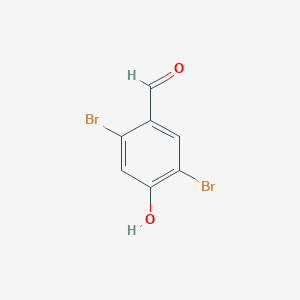![molecular formula C17H18O2 B13798319 Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- CAS No. 71195-68-1](/img/structure/B13798319.png)
Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-: is an organic compound with the molecular formula C17H18O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-(1-methylethyl)phenylmethyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzoic acid and 4-(1-methylethyl)benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of polymers, resins, and as an intermediate in the manufacture of dyes and fragrances.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzoic acid: The parent compound with a simpler structure.
4-Isopropylbenzoic acid: Similar structure but lacks the benzyl substitution.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness: Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
71195-68-1 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-[(4-propan-2-ylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-9-7-13(8-10-14)11-15-5-3-4-6-16(15)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clé InChI |
XPRRFYQYOQSCRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



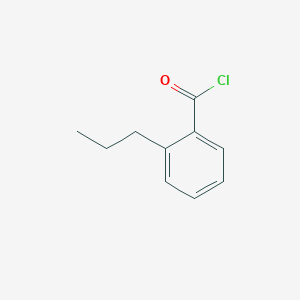
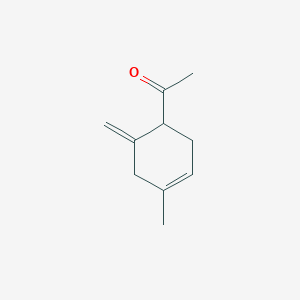
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
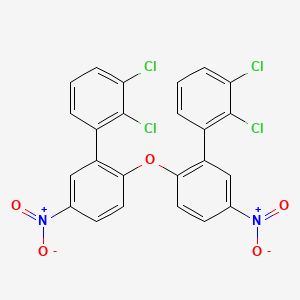


![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)
